molecular formula C18H14O6S2 B11943271 2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone

2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone

Cat. No.: B11943271
M. Wt: 390.4 g/mol
InChI Key: SLUBWCREKAIMCA-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone is an organic compound characterized by the presence of phenylsulfonyl groups attached to a furan ring and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone typically involves the reaction of phenylsulfonyl chloride with a furan derivative under controlled conditions. One common method is the photoredox-catalyzed cascade annulation, where methyl (2-(phenylethynyl)phenyl)sulfanes react with sulfonyl chlorides to form the desired product . The reaction is carried out at ambient temperature, yielding benzothiophenes and benzoselenophenes in moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxaziridines are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: α-Hydroxy ketones

    Reduction: Sulfides or thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone is unique due to its dual phenylsulfonyl groups and furan ring structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form stable products further enhances its utility in research and industrial settings.

Properties

Molecular Formula

C18H14O6S2

Molecular Weight

390.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-[5-(benzenesulfonyl)furan-2-yl]ethanone

InChI

InChI=1S/C18H14O6S2/c19-16(13-25(20,21)14-7-3-1-4-8-14)17-11-12-18(24-17)26(22,23)15-9-5-2-6-10-15/h1-12H,13H2

InChI Key

SLUBWCREKAIMCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(O2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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